4-Bromo-2-[1-(hydroxyimino)ethyl]phenol
Description
4-Bromo-2-[1-(hydroxyimino)ethyl]phenol (C₉H₉BrN₂O₂) is a Schiff base derivative characterized by a phenolic core substituted with a bromine atom at the 4-position and a hydroxyiminoethyl group at the 2-position. This compound is synthesized via condensation reactions between 4-bromosalicylaldehyde derivatives and hydroxylamine or substituted amines under mild conditions . Key spectroscopic features include a strong NH proton signal at δ 14.72 ppm in $^1$H NMR and a molecular ion peak at m/z 288.0 ([M-H]⁻) in ESI-MS, confirming its structural integrity . The hydroxyiminoethyl moiety enables chelation with transition metals, making it relevant in coordination chemistry and antimicrobial applications .
Properties
IUPAC Name |
4-bromo-2-(N-hydroxy-C-methylcarbonimidoyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5(10-12)7-4-6(9)2-3-8(7)11/h2-4,11-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRZFWDSJRGFPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=C(C=CC(=C1)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[1-(hydroxyimino)ethyl]phenol typically involves the reaction of N-(2-acetyl-5-bromophenyl)benzamide with hydroxylamine hydrochloride in pyridine under reflux conditions. The reaction mixture is then evaporated under reduced pressure, quenched with ice-cold water, and the resulting precipitate is filtered and dissolved in chloroform. The chloroform solution is dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the desired compound as a solid .
Industrial Production Methods
While specific industrial production methods for 4-Bromo-2-[1-(hydroxyimino)ethyl]phenol are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[1-(hydroxyimino)ethyl]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amino derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-[1-(hydroxyimino)ethyl]phenol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of biologically relevant heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[1-(hydroxyimino)ethyl]phenol involves its interaction with molecular targets such as enzymes and proteins. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom and phenol group also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of 4-Bromo-2-[1-(hydroxyimino)ethyl]phenol, highlighting differences in substituents, physicochemical properties, and biological activities:
Key Comparison Points:
Halogen Substitution :
- Bromine at the 4-position (target compound) enhances electrophilicity compared to chlorine analogs, influencing reactivity in metal coordination .
- Chlorine-substituted derivatives (e.g., ) exhibit stronger hydrogen bonding due to higher electronegativity, stabilizing crystal packing.
Functional Group Effects: Hydroxyiminoethyl groups facilitate stronger metal chelation than simple imine groups (e.g., phenylimino in ), enhancing stability in coordination complexes . Methoxy (-OCH₃) and diethylamino (-N(CH₂CH₃)₂) substituents improve solubility but reduce antimicrobial potency compared to halogenated analogs .
Biological Activity :
- Pyrazole-oxime hybrids (e.g., BFPHMP) exhibit superior antibacterial activity due to synergistic effects between the oxime and heterocyclic moieties .
- Simple Schiff bases (e.g., ) show moderate activity, suggesting that extended conjugation or metal coordination is critical for enhanced efficacy.
Crystallographic Behavior: Compounds with hydrogen-bonding motifs (e.g., ) form stable dimers, whereas bulkier substituents (e.g., diethylamino in ) disrupt packing, reducing melting points.
Research Findings and Implications
- Synthetic Accessibility : The target compound is synthesized in 55% yield , comparable to analogs like 4-chloro derivatives (50–60% yields) . Fluorophenyl-substituted variants require harsher conditions, lowering yields to 40–50% .
- Spectroscopic Trends: NH proton shifts in $^1$H NMR correlate with substituent electronegativity, with electron-withdrawing groups (e.g., -NO₂ in ) deshielding NH protons (δ > 14.5 ppm).
- Applications: Bromine’s heavy atom effect enhances phosphorescence in sensor designs , while hydroxyiminoethyl groups are pivotal in developing redox-active metal catalysts .
Biological Activity
4-Bromo-2-[1-(hydroxyimino)ethyl]phenol is a chemical compound characterized by a bromine atom, a hydroxylamine functional group, and a phenolic structure. Its molecular formula is C9H10BrN2O. This compound has garnered attention in medicinal chemistry and organic synthesis due to its unique functional groups, which may confer various biological activities.
The biological activity of 4-Bromo-2-[1-(hydroxyimino)ethyl]phenol is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exhibit antioxidant, antimicrobial, and anticancer properties. The presence of the hydroxyimino group is particularly significant, as compounds containing this moiety are known to participate in redox reactions, potentially leading to protective effects against oxidative stress.
Binding Affinity Studies
Recent interaction studies have focused on the binding affinity of 4-Bromo-2-[1-(hydroxyimino)ethyl]phenol with various biological targets. These studies indicate that the compound may bind effectively to certain enzymes and receptors, which could elucidate its therapeutic potential in treating diseases associated with oxidative stress and inflammation.
Comparative Biological Activity
To better understand the unique properties of 4-Bromo-2-[1-(hydroxyimino)ethyl]phenol, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Bromo-2,6-dimethylphenol | Bromo-substituted dimethyl phenol | Known for its use as an antiseptic |
| 4-Hydroxy-3-methoxybenzaldehyde | Methoxy and hydroxyl groups on a benzene ring | Exhibits strong antioxidant properties |
| 2-Hydroxybenzaldehyde | Hydroxyl group on an aromatic aldehyde | Commonly used as a precursor in organic synthesis |
| 3-Bromo-4-hydroxyphenylacetic acid | Bromine and hydroxyl groups on a phenylacetate | Potential anti-inflammatory properties |
The distinct combination of functional groups in 4-Bromo-2-[1-(hydroxyimino)ethyl]phenol may confer unique biological activities compared to other similar compounds, warranting further investigation in medicinal chemistry.
Antioxidant Activity
A study evaluated the antioxidant capacity of various phenolic compounds, including 4-Bromo-2-[1-(hydroxyimino)ethyl]phenol. The results indicated that this compound exhibited significant radical scavenging activity, reducing oxidative stress markers in vitro. This suggests potential applications in preventing oxidative damage associated with chronic diseases .
Antimicrobial Properties
In another study, the antimicrobial efficacy of 4-Bromo-2-[1-(hydroxyimino)ethyl]phenol was tested against several bacterial strains. The compound demonstrated notable inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes, although further research is needed to elucidate the exact pathways involved .
Anticancer Potential
Research has also explored the anticancer properties of this compound. In vitro assays showed that 4-Bromo-2-[1-(hydroxyimino)ethyl]phenol induced apoptosis in cancer cell lines while sparing normal cells. This selectivity highlights its potential as a therapeutic agent in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
